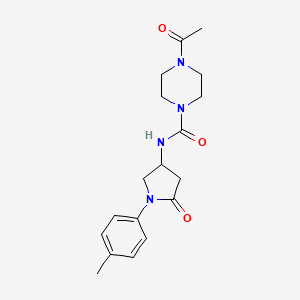

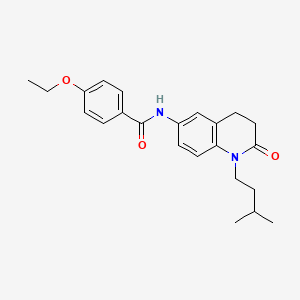

![molecular formula C25H21N3O2 B2984066 3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-67-2](/img/structure/B2984066.png)

3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline. The 3,4-dimethoxyphenyl and p-tolyl groups are aromatic substituents attached to this core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazoloquinoline core and the aromatic rings of the substituents. The presence of the methoxy groups (-OCH3) and the methyl group (-CH3) on the aromatic rings would also influence the compound’s chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the aromatic systems and the functional groups present. The electron-donating methoxy groups could potentially make the aromatic rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the aromatic rings and the fused ring system would likely make the compound relatively stable and low in reactivity. The compound is likely to be insoluble in water but soluble in organic solvents due to its large number of carbon atoms .Scientific Research Applications

Cytotoxic Activity and Synthesis

One study focuses on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting compounds with significant growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. The 2-(3,4-dimethoxyphenyl) derivatives demonstrated potent cytotoxicity, suggesting their potential in cancer therapy (Deady et al., 2003).

Facile and Ecofriendly Synthesis

Another study introduces a microwave-assisted, multi-component protocol for synthesizing novel pyrazolo-[3,4-b]-quinoline derivatives under green conditions. This method emphasizes operational simplicity, mild reaction conditions, and high yields, which are beneficial for creating various derivatives for further scientific exploration (Khumalo et al., 2019).

Photophysics and Molecular Logic Switches

Research into the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline explores their potential in molecular logic switches. These derivatives demonstrate interesting behaviors such as solvatochromism and acidochromism, which could be applied in the development of optical materials and sensors (Uchacz et al., 2016).

Quantum-Chemical Simulations

Optical absorption measurements and quantum-chemical simulations on pyrazolo[3,4-b]quinoline derivatives provide insights into their electronic structures and absorption spectra. Such studies contribute to the understanding of these compounds' optical properties, useful in designing materials for electronic and photonic applications (Koścień et al., 2003).

Reversible Quenching of Fluorescence

Investigation into the reversible quenching of fluorescence by protonation in pyrazolo[3,4-b]quinoline derivatives reveals their potential as fluorescent materials for light-emitting devices. Their stability and reversible quenching process under specific conditions highlight their applicability in optical and electronic devices (Mu et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-16-8-11-18(12-9-16)28-25-19-6-4-5-7-21(19)26-15-20(25)24(27-28)17-10-13-22(29-2)23(14-17)30-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIHARQYKGQLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2983984.png)

![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)

![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)